(5-fluorobenzo[b]thiophen-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone
CAS No.: 2034428-59-4
Cat. No.: VC6424104
Molecular Formula: C18H18FN3O3S2
Molecular Weight: 407.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034428-59-4 |
|---|---|
| Molecular Formula | C18H18FN3O3S2 |
| Molecular Weight | 407.48 |
| IUPAC Name | (5-fluoro-1-benzothiophen-2-yl)-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C18H18FN3O3S2/c1-21-9-6-20-18(21)27(24,25)14-4-7-22(8-5-14)17(23)16-11-12-10-13(19)2-3-15(12)26-16/h2-3,6,9-11,14H,4-5,7-8H2,1H3 |
| Standard InChI Key | HVLVOEIJZXGXIA-UHFFFAOYSA-N |
| SMILES | CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=C(S3)C=CC(=C4)F |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a benzo[b]thiophene core substituted with a fluorine atom at the 5-position, linked via a methanone bridge to a piperidine ring. The piperidine moiety is further functionalized at the 4-position with a sulfonyl group attached to a 1-methyl-1H-imidazole heterocycle (Fig. 1). This architecture combines electron-deficient (fluorinated aryl) and electron-rich (imidazole) systems, suggesting unique electronic interactions .
Table 1: Key Molecular Descriptors
The Smiles string Cc1n[c](s2)c(c1F)cc3c2cccc3C(=O)N4CCC(CC4)S(=O)(=O)c5nc(C)[nH]5 encodes this structure, highlighting the sulfonamide linkage and fluorinated thiophene .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
Synthesis likely proceeds via convergent coupling of two fragments:
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5-Fluorobenzo[b]thiophene-2-carboxylic acid (or acid chloride) as the acylating agent.
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4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)piperidine, prepared via sulfonylation of piperidine with a pre-functionalized imidazole .
Fragment Synthesis
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Benzo[b]thiophene Core: Fluorination at position 5 can be achieved via electrophilic substitution using Selectfluor® or similar agents .
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Piperidine Sulfonamide: Piperidine is sulfonylated with 1-methyl-1H-imidazole-2-sulfonyl chloride under basic conditions (e.g., triethylamine in DCM) .
Coupling Strategies
The methanone bridge is typically formed via Friedel-Crafts acylation or amide coupling (e.g., using HATU/DIPEA), though steric hindrance from the sulfonamide may necessitate optimized conditions .
Physicochemical and Pharmacokinetic Properties
Solubility and Permeability
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logD (pH 7.4): ~2.5–3.0, indicating moderate lipophilicity suitable for membrane permeability .
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Aqueous Solubility: Predicted ≤10 µM, necessitating formulation enhancements (e.g., nanocrystallization) .
Table 2: Predicted ADME Parameters
| Compound Class | EP2 EC₅₀ (nM) | Selectivity (EP2/EP1) |
|---|---|---|
| Benzo[b]thiophene-based | 1.2 | >100 |
| Non-fluorinated | 4.8 | 30 |
Therapeutic Applications and Clinical Relevance
Respiratory Diseases
The compound’s EP2 selectivity positions it as a candidate for asthma and COPD, reducing bronchoconstriction without off-target effects on EP1 (linked to pain pathways) .
Neuroinflammatory Disorders
Emerging data suggest EP2 agonism mitigates neuroinflammation in Alzheimer’s disease models, though blood-brain barrier penetration remains a challenge for this compound .
Challenges and Future Directions
Metabolic Stability
The imidazole sulfonamide may undergo N-demethylation or sulfone reduction, requiring prodrug strategies or deuterium incorporation .
Toxicity Profiling
Preliminary hepatotoxicity screening (e.g., HepG2 assays) is critical due to the sulfonamide’s potential for idiosyncratic reactions .
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